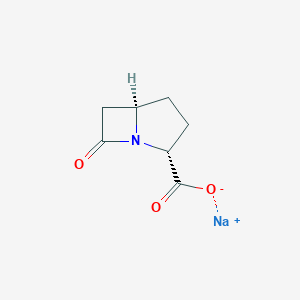
Carbapenam-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Carbapenam-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H8NNaO3 and its molecular weight is 177.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characteristics
Carbapenam-3-carboxylic acid is synthesized through a series of enzymatic reactions involving carbapenem synthase (CarC), which facilitates stereoinversion and desaturation processes. The compound exists in various stereoisomeric forms, including (3S,5S)- and (3S,5R)-carbapenam-3-carboxylic acids, each exhibiting unique properties and roles in biosynthetic pathways .
Table 1: Structural Variants of this compound
| Isomer | Configuration | Biological Activity |
|---|---|---|
| (3S,5S) | Natural form | Precursor to active carbapenem antibiotics |
| (3S,5R) | Epimer | Intermediate in biosynthesis |
| (3R,5R) | Synthetic | Lacks antibacterial activity |
Research indicates that this compound derivatives possess significant antibacterial properties. They are effective against a range of Gram-positive and Gram-negative bacteria. The compound's structure allows it to evade certain beta-lactamases, enzymes that typically confer resistance to beta-lactam antibiotics .
Therapeutic Applications
This compound has been explored for various therapeutic applications:
- Antibiotic Development : As a precursor for synthesizing more complex carbapenem antibiotics, it plays a crucial role in developing new agents to combat antibiotic-resistant bacteria.
- Inhibitors of Beta-lactamases : Certain derivatives have shown promise as inhibitors of beta-lactamases, potentially restoring the efficacy of existing beta-lactam antibiotics against resistant strains .
- Veterinary Medicine : The compound has been investigated for use in treating bacterial infections in livestock, enhancing animal health and productivity .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
- A study by Kamei et al. (2000) demonstrated the successful isolation and characterization of new beta-lactams from Serratia sp., identifying their structural relation to this compound .
- Research conducted by McCarthy et al. (2004) emphasized the role of alpha-ketoglutarate in the enzymatic conversion processes involving carbapenam compounds, highlighting its significance in antibiotic biosynthesis .
Table 2: Summary of Key Research Findings
| Study Reference | Findings | Implications |
|---|---|---|
| Kamei et al. | Isolated new beta-lactams related to carbapenams | Potential for novel antibiotic development |
| McCarthy et al. | Role of alpha-ketoglutarate in biosynthesis | Insights into enzymatic mechanisms |
Properties
CAS No. |
117858-72-7 |
|---|---|
Molecular Formula |
C7H8NNaO3 |
Molecular Weight |
177.13 g/mol |
IUPAC Name |
sodium;(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C7H9NO3.Na/c9-6-3-4-1-2-5(7(10)11)8(4)6;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1/t4-,5-;/m1./s1 |
InChI Key |
QUSUNINJKBHEKM-TYSVMGFPSA-M |
SMILES |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1C[C@@H](N2[C@H]1CC2=O)C(=O)[O-].[Na+] |
Canonical SMILES |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
Synonyms |
carbapenam-3-carboxylic acid carbapenam-3-carboxylic acid, (2S-trans)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















